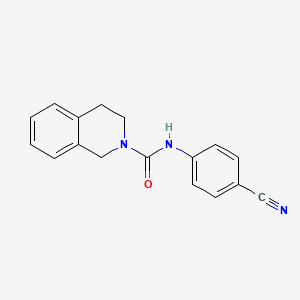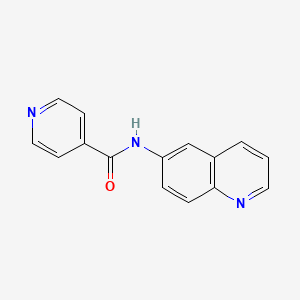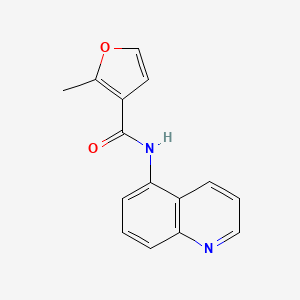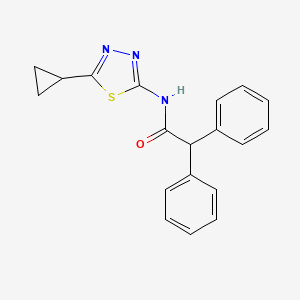
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as LY-456236 and has been synthesized using various methods.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. By inhibiting the reuptake of serotonin and blocking dopamine receptors, this compound can modulate the levels of these neurotransmitters in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone have been extensively studied in animal models. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in behavior and mood. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in behavior and mood. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for depression and anxiety disorders. Another direction is to explore its potential as a tool for studying the role of serotonin and dopamine in behavior and mood. Additionally, future research could focus on developing new synthesis methods for this compound and exploring its potential applications in other fields, such as neuroscience and drug discovery.
合成法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone has been achieved using different methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a tetrahydroisoquinoline, which is then oxidized to form the final product. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound, which is then cyclized to form the final product.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-24-16-10-11-19-17(13-16)14(2)20(25-19)21(23)22-12-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKZDCVHVOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)







![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)